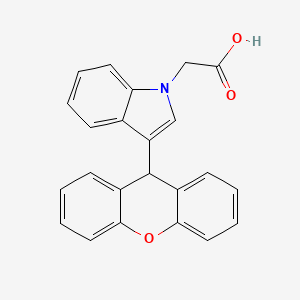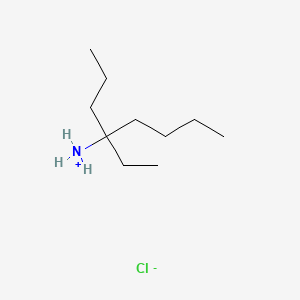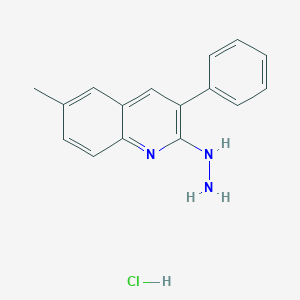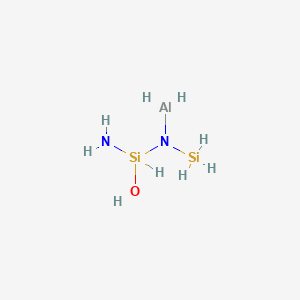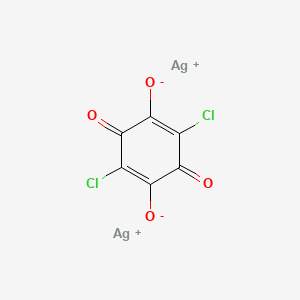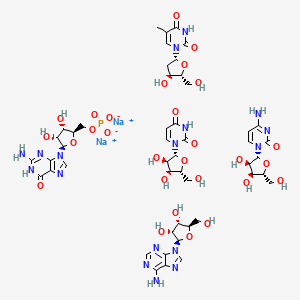
Vitacic
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is an essential nutrient for humans and certain other animal species, playing a crucial role in tissue repair, collagen synthesis, and the enzymatic production of certain neurotransmitters . Vitacic is also known for its antioxidant properties, helping to protect cells from damage caused by free radicals .
準備方法
Synthetic Routes and Reaction Conditions
The industrial synthesis of Vitacic typically involves the Reichstein process, which starts with the hydrogenation of D-glucose to D-sorbitol. This is followed by microbial oxidation to L-sorbose, which is then chemically oxidized to 2-keto-L-gulonic acid. Finally, this compound is lactonized to produce ascorbic acid .
Industrial Production Methods
In modern industrial production, the two-step fermentation process is often used. This method involves the fermentation of D-glucose to 2-keto-L-gulonic acid using genetically modified bacteria, followed by chemical conversion to ascorbic acid. This process is more efficient and environmentally friendly compared to the traditional Reichstein process .
化学反応の分析
Types of Reactions
Vitacic undergoes various chemical reactions, including:
Oxidation: Ascorbic acid can be oxidized to dehydroascorbic acid, which can further hydrolyze to diketogulonic acid.
Reduction: It acts as a reducing agent in many biochemical reactions, donating electrons to neutralize free radicals.
Substitution: Ascorbic acid can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and potassium iodate, often used in titrimetric analysis.
Reduction: Ascorbic acid itself is a reducing agent and can reduce compounds like ferric ions to ferrous ions.
Substitution: Strong acids like hydrochloric acid can facilitate substitution reactions involving ascorbic acid.
Major Products Formed
Dehydroascorbic acid: Formed through oxidation.
Diketogulonic acid: Formed through further hydrolysis of dehydroascorbic acid.
科学的研究の応用
Vitacic has a wide range of applications in scientific research:
作用機序
Vitacic exerts its effects primarily through its role as a cofactor in enzymatic reactions. It is essential for the hydroxylation of proline and lysine residues in collagen synthesis, which is crucial for maintaining the structural integrity of connective tissues . As an antioxidant, it donates electrons to neutralize free radicals, thereby protecting cells from oxidative damage . It also enhances the absorption of non-heme iron by reducing ferric ions to ferrous ions in the gastrointestinal tract .
類似化合物との比較
Similar Compounds
Dehydroascorbic acid: The oxidized form of ascorbic acid, which can be reduced back to ascorbic acid in the body.
Diketogulonic acid: A degradation product of dehydroascorbic acid.
Erythorbic acid: A stereoisomer of ascorbic acid with similar antioxidant properties but lower biological activity.
Uniqueness
Vitacic is unique due to its dual role as both a vitamin and an antioxidant. Unlike its stereoisomer erythorbic acid, this compound is biologically active and essential for human health. Its ability to participate in a wide range of biochemical reactions, including collagen synthesis and immune function, sets it apart from other similar compounds .
特性
CAS番号 |
78837-98-6 |
|---|---|
分子式 |
C48H64N17Na2O28P |
分子量 |
1404.1 g/mol |
IUPAC名 |
disodium;4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N5O8P.C10H13N5O4.C10H14N2O5.C9H13N3O5.C9H12N2O6.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8;10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,16-18H,1H2,(H2,11,12,13);3,6-8,13-14H,2,4H2,1H3,(H,11,15,16);1-2,4,6-8,13-15H,3H2,(H2,10,11,16);1-2,4,6-8,12,14-15H,3H2,(H,10,13,16);;/q;;;;;2*+1/p-2/t3-,5-,6-,9-;4-,6-,7-,10-;6-,7+,8+;2*4-,6-,7-,8-;;/m11011../s1 |
InChIキー |
FKKZQICWWIUIPM-CMCQJTTPSA-L |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O.C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
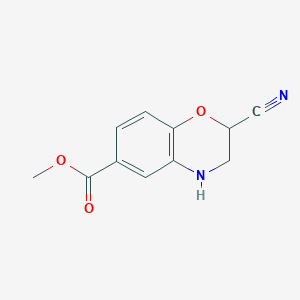
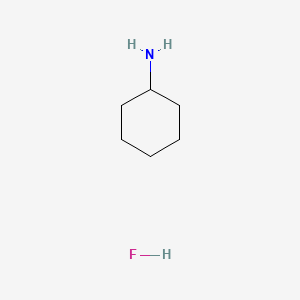
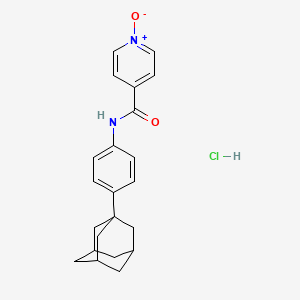
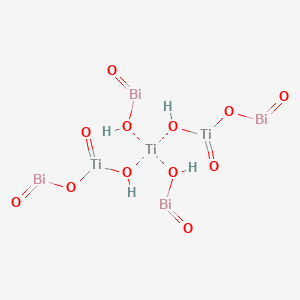
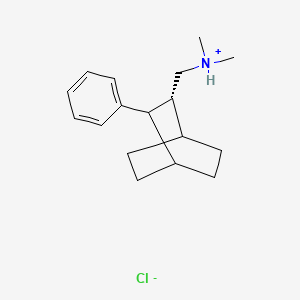
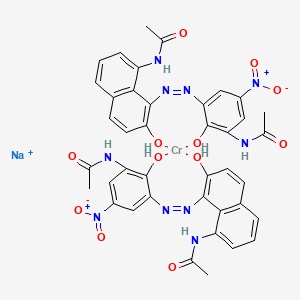
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)
